Pexiganan acetate Pexiganan acetate Pexiganan acetate is a short chain synthetic cationic peptides. It is being studied as potential antimicrobial agents. These peptides are found widely in nature in mammals, fish, insecs and amphibians.
Brand Name: Vulcanchem
CAS No.: 172820-23-4
VCID: VC21538217
InChI: InChI=1S/C122H210N32O22.C2H4O2/c1-13-77(9)102(152-98(155)71-132)120(174)135-73-100(157)139-86(50-26-35-59-125)110(164)150-96(69-82-44-20-16-21-45-82)118(172)148-93(66-74(3)4)116(170)145-90(54-30-39-63-129)113(167)142-87(51-27-36-60-126)109(163)137-79(11)105(159)141-88(52-28-37-61-127)112(166)143-91(55-31-40-64-130)114(168)149-95(68-81-42-18-15-19-43-81)107(161)134-72-99(156)138-85(49-25-34-58-124)108(162)136-80(12)106(160)147-97(70-83-46-22-17-23-47-83)119(173)153-101(76(7)8)121(175)146-92(56-32-41-65-131)115(169)154-103(78(10)14-2)122(176)151-94(67-75(5)6)117(171)144-89(53-29-38-62-128)111(165)140-84(104(133)158)48-24-33-57-123;1-2(3)4/h15-23,42-47,74-80,84-97,101-103H,13-14,24-41,48-73,123-132H2,1-12H3,(H2,133,158)(H,134,161)(H,135,174)(H,136,162)(H,137,163)(H,138,156)(H,139,157)(H,140,165)(H,141,159)(H,142,167)(H,143,166)(H,144,171)(H,145,170)(H,146,175)(H,147,160)(H,148,172)(H,149,168)(H,150,164)(H,151,176)(H,152,155)(H,153,173)(H,154,169);1H3,(H,3,4)/t77-,78-,79-,80-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,101-,102-,103-;/m0./s1
SMILES: CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)CN.CC(=O)O
Molecular Formula: C124H214N32O24
Molecular Weight: 2537.2 g/mol

Pexiganan acetate

CAS No.: 172820-23-4

Cat. No.: VC21538217

Molecular Formula: C124H214N32O24

Molecular Weight: 2537.2 g/mol

* For research use only. Not for human or veterinary use.

Pexiganan acetate - 172820-23-4

CAS No. 172820-23-4
Molecular Formula C124H214N32O24
Molecular Weight 2537.2 g/mol
IUPAC Name acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanamide
Standard InChI InChI=1S/C122H210N32O22.C2H4O2/c1-13-77(9)102(152-98(155)71-132)120(174)135-73-100(157)139-86(50-26-35-59-125)110(164)150-96(69-82-44-20-16-21-45-82)118(172)148-93(66-74(3)4)116(170)145-90(54-30-39-63-129)113(167)142-87(51-27-36-60-126)109(163)137-79(11)105(159)141-88(52-28-37-61-127)112(166)143-91(55-31-40-64-130)114(168)149-95(68-81-42-18-15-19-43-81)107(161)134-72-99(156)138-85(49-25-34-58-124)108(162)136-80(12)106(160)147-97(70-83-46-22-17-23-47-83)119(173)153-101(76(7)8)121(175)146-92(56-32-41-65-131)115(169)154-103(78(10)14-2)122(176)151-94(67-75(5)6)117(171)144-89(53-29-38-62-128)111(165)140-84(104(133)158)48-24-33-57-123;1-2(3)4/h15-23,42-47,74-80,84-97,101-103H,13-14,24-41,48-73,123-132H2,1-12H3,(H2,133,158)(H,134,161)(H,135,174)(H,136,162)(H,137,163)(H,138,156)(H,139,157)(H,140,165)(H,141,159)(H,142,167)(H,143,166)(H,144,171)(H,145,170)(H,146,175)(H,147,160)(H,148,172)(H,149,168)(H,150,164)(H,151,176)(H,152,155)(H,153,173)(H,154,169);1H3,(H,3,4)/t77-,78-,79-,80-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,101-,102-,103-;/m0./s1
Standard InChI Key ZYMCXUWEZQKVIO-IJAHCEAPSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CN.CC(=O)O
SMILES CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)CN.CC(=O)O
Canonical SMILES CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)CN.CC(=O)O
Appearance White or off-white lyophilized powder

Chemical Properties and Structure

Chemical Identity

Pexiganan acetate (MSI-78) is a synthetic cationic peptide consisting of 22 amino acids, designed as an analogue of magainin 2, a host defense peptide originally isolated from the skin of the African clawed frog (Xenopus laevis) . The compound has been assigned various identifiers that facilitate its recognition in scientific databases and regulatory frameworks.

Table 1: Chemical Identifiers of Pexiganan Acetate

ParameterIdentification
CAS Number172820-23-4
Alternative CAS147664-63-9
PubChem CID16129735
Molecular FormulaC₁₂₂H₂₁₀N₃₂O₂₂ - XC₂H₄O₂
Molecular Weight2477.2 g/mol
Amino Acid SequenceGIGKFLKKAKKFGKAFVKLLKK
IUPAC Nameglycyl-L-isoleucyl-glycyl-L-lysyl-L-phenylalanyl-L-leucyl-L-lysyl-L-lysyl-L-alanyl-L-lysyl-L-lysyl-L-phenylalanyl-glycyl-L-lysyl-L-alanyl-L-phenylalanyl-L-valyl-L-lysyl-L-leucyl-L-leucyl-L-lysyl-L-lysinamide
SynonymsCytolex, Locilex, MSI-78, Mangainin
FDA UNIITVF29Q70Q1

Physical Properties

Pexiganan acetate exists as a solid at standard conditions, with specific physical characteristics that influence its formulation and application in pharmaceutical preparations.

Table 2: Physical Properties of Pexiganan Acetate

PropertyValue
Physical StateSolid
ColorWhite to off-white
Boiling Point2261.8±65.0 °C (Predicted)
Density1.180±0.06 g/cm³ (Predicted)
Solubility in DMFSlightly soluble
Solubility in DMSOSlightly soluble
Solubility in Ethanol12 mg/ml
Solubility in PBS (pH 7.2)5 mg/ml

Molecular Structure

The molecular structure of pexiganan acetate plays a crucial role in its antimicrobial activity. The peptide adopts an α-helical conformation when interacting with bacterial membranes, which is essential for its mechanism of action . The peptide contains a significant number of lysine residues, contributing to its cationic nature and facilitating interaction with the negatively charged bacterial cell membranes.

Mechanism of Action

Antimicrobial Mechanism

Pexiganan acetate exerts its antimicrobial effects through a unique mechanism that distinguishes it from conventional antibiotics. The peptide adopts a helix form in the bacterial cell membrane, leading to disruption of membrane integrity through toroidal-type pore formation . This results in increased membrane permeability, causing leakage of cellular contents and ultimately cell death .

The mechanism of action primarily involves direct interaction with anionic phospholipids in the bacterial cell membrane rather than targeting specific membrane receptors or metabolic pathways . This distinctive mode of action contributes to pexiganan's broad-spectrum activity and reduced likelihood of resistance development.

Selectivity

The selective toxicity of pexiganan acetate toward bacterial cells over mammalian cells is attributable to differences in membrane composition. Bacterial membranes typically contain a higher proportion of negatively charged phospholipids, which attract the cationic peptide. In contrast, eukaryotic cell membranes contain cholesterol, which reduces the peptide's ability to disrupt membrane integrity, thereby minimizing toxicity to host cells .

Antimicrobial Activity

Spectrum of Activity

Pexiganan acetate demonstrates impressive broad-spectrum antimicrobial activity against various clinically relevant pathogens. Research indicates effectiveness against both Gram-positive and Gram-negative bacteria, as well as aerobic and anaerobic organisms .

Studies report that 99% of aerobic bacterial strains and 89-97% of anaerobic strains were susceptible to pexiganan acetate when using a breakpoint of 64 mg/L . This broad-spectrum activity makes the compound particularly valuable for treating polymicrobial infections.

Minimum Inhibitory Concentrations

Extensive research has been conducted to determine the minimum inhibitory concentration (MIC) of pexiganan against various bacterial pathogens. The compound demonstrates potent antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Table 3: Minimum Inhibitory Concentrations (MIC) of Pexiganan Against Clinical and Standard Bacterial Strains

Cell-wall typeBacterial strainMIC value (μg/ml)
Gram-negativeEscherichia coli ATCC 259228
Gram-negativePseudomonas aeruginosa (clinical isolate)4
Gram-negativeKlebsiella pneumonia (clinical isolate)2
Gram-negativeProteus mirabilis (clinical isolate)1
Gram-negativeSalmonella enteritidis (clinical isolate)2
Gram-negativeXDR-Pseudomonas aeruginosa (clinical isolate)32
Gram-negativeCitrobacter freundii (clinical isolate)4
Gram-negativeAcinetobacter baumannii (clinical isolate)2
Gram-positiveStaphylococcus aureus ATCC 292138
Gram-positiveEnterococcus faecalis (clinical isolate)4
Gram-positiveVancomycin-resistant enterococci (clinical isolate)16
Gram-positiveMethicillin-resistant Staphylococcus aureus (clinical isolate)4

This table demonstrates that pexiganan is effective against a wide range of pathogens, including multidrug-resistant strains such as XDR-Pseudomonas aeruginosa, vancomycin-resistant enterococci, and methicillin-resistant Staphylococcus aureus .

Time-Kill Kinetics

The antimicrobial activity of pexiganan acetate is characterized by rapid bactericidal effects. Time-kill curve analyses reveal the dynamic relationship between exposure time and bacterial viability.

For Staphylococcus aureus ATCC 29213, exposure to 50 μg/ml of pexiganan reduced bacterial counts from 10⁵ CFU to 10¹ CFU within 40 minutes, with significant reductions observed within the first 15 minutes . Similarly, for Escherichia coli, colony-forming units were reduced to zero within 30 minutes at a concentration of 50 μg/ml, while complete killing of Staphylococcus aureus required 60 minutes at the same concentration .

This rapid bactericidal activity highlights the potential utility of pexiganan acetate in clinical settings where prompt antimicrobial action is crucial.

Resistance Development

One of the most notable advantages of pexiganan acetate is the low propensity for resistance development. Multiple studies have demonstrated that bacteria struggle to develop resistance to this antimicrobial peptide, even after repeated exposure.

In one investigation, Staphylococcus aureus ATCC 29213 showed no change in MIC even after 28 successive sub-cultures in the presence of sub-lethal concentrations of pexiganan . This contrasts with conventional antibiotics, which often induce resistance after just a few passages.

The reduced likelihood of resistance development is attributed to pexiganan's mechanism of action, which targets fundamental structures of the bacterial cell membrane rather than specific metabolic pathways or receptors .

Pharmaceutical Development

Expression and Production

The efficient production of pexiganan is crucial for its pharmaceutical application. Research has explored various expression systems, with the Pichia pastoris GS115 system demonstrating particular promise. This yeast-based expression system can produce significant quantities of pexiganan at a relatively low cost without compromising the host organism .

Optimization studies have identified ideal conditions for pexiganan expression in P. pastoris GS115:

  • Methanol concentration: 1.5%

  • Phosphate buffer pH: 6.0

  • Expression time: 72 hours

Under these conditions, protein secretion reached approximately 75 mg/L as determined by BCA assay, with the peptide exhibiting a molecular weight of 2.4 kDa .

Stability

The stability of pexiganan under various environmental conditions has been systematically investigated to inform formulation and storage requirements.

Temperature stability studies revealed that pexiganan maintains its antimicrobial activity even after exposure to temperatures of 50°C, 70°C, 100°C, and 121°C for 15 minutes, with no significant reduction in the zone of inhibition observed in well diffusion assays (p-value: 0.2) .

In contrast, pH significantly influences the antimicrobial efficacy of pexiganan. The peptide exhibits optimal inhibitory properties at pH 5.5, with increasing pH values associated with decreased antimicrobial activity . This pH-dependent activity profile has important implications for formulation strategies and potential applications.

Clinical Applications

Diabetic Foot Ulcers

The primary clinical application investigated for pexiganan acetate has been the treatment of infected diabetic foot ulcers. As a topical antimicrobial agent formulated as a 1% cream (Locilex), pexiganan has been evaluated in phase III clinical trials for this indication .

Diabetic foot infections (DFI) represent a significant clinical challenge due to their polymicrobial nature and the increasing prevalence of antimicrobial resistance. The broad-spectrum activity of pexiganan, combined with its novel mechanism of action, positions it as a promising alternative to conventional antibiotics for these difficult-to-treat infections.

Clinical Trial Results

Pexiganan acetate has been evaluated in two phase III multicenter, randomized, double-blind clinical trials involving diabetic patients with infected foot ulcers. In these studies, topical application of 1% pexiganan acetate cream was compared with oral ofloxacin (800 mg/day) .

Combination Therapy

Synergy with Other Antimicrobials

Recent research has explored the potential of combining pexiganan with other antimicrobial agents to enhance efficacy, particularly against biofilm-associated infections. One promising combination involves pexiganan and nisin, another antimicrobial peptide.

Studies using a diabetic foot infection 3D model demonstrated that a dual-AMP biogel containing both pexiganan and nisin exhibited superior antimicrobial activity against Staphylococcus aureus compared to pexiganan alone. The combination completely eradicated S. aureus across all areas of the collagen model, whereas pexiganan alone achieved only a ten- to twenty-fold reduction in bacterial concentration .

Table 4: Antimicrobial Activity of Pexiganan and Dual-AMP Biogel in DFI 3D Model

AMP BiogelBacterial StrainBefore AMP addition (CFU/ml)Area 1 (CFU/ml)Area 2 (CFU/ml)Area 3 (CFU/ml)
PexigananS. aureus Z 25.22.2 × 10⁸7.5 × 10⁶1.3 × 10⁷1.5 × 10⁶
PexigananP. aeruginosa Z 25.15.0 × 10⁸1.7 × 10⁸9.0 × 10⁷3.3 × 10⁸
Dual-AMPS. aureus Z 25.25.2 × 10⁷000
Dual-AMPP. aeruginosa Z 25.13.0 × 10⁸3.6 × 10⁷1.1 × 10⁸1.1 × 10⁸

This synergistic effect highlights the potential of combination therapy approaches to maximize the clinical utility of pexiganan acetate, particularly in the treatment of complex, polymicrobial infections .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator